![molecular formula C8H15NS B13089297 Octahydroindolizine-7-thiol](/img/structure/B13089297.png)
Octahydroindolizine-7-thiol
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Overview
Description
Octahydroindolizine-7-thiol is a heterocyclic compound that features a sulfur-containing thiol group attached to an octahydroindolizine ring. . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the enantioselective synthesis of octahydroindolizine derivatives using enzymatic resolution . This process involves the use of Novozym 435-mediated kinetic resolution to achieve high enantiomeric purity.
Industrial Production Methods: Industrial production of octahydroindolizine-7-thiol may involve large-scale synthesis using similar enzymatic processes or chemical catalysis. The use of metal-free organocatalytic methods for thiol functionalization has also been explored, providing an environmentally friendly approach to synthesizing thiol-containing compounds .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Octahydroindolizine-7-thiol has been studied for its potential as a therapeutic agent due to its thiol group, which can participate in redox reactions. Thiols are known for their ability to reduce oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). This property makes them valuable in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.
Antioxidant Properties
Research indicates that thiol-containing compounds can restore cellular thiol pools and form stable complexes with heavy metals, enhancing their protective effects against cellular damage. For instance, the compound's ability to donate electrons could mitigate oxidative stress in various biological systems .
Drug Development
This compound has been implicated in the development of novel pharmaceuticals targeting specific pathways in disease mechanisms. Its structural analogs have shown promise in preclinical studies, particularly in modulating inflammatory responses and inhibiting tumor growth .
Biochemical Interactions
The biochemical behavior of this compound is characterized by its interactions with various biological molecules. The compound's thiol group can engage in thiol-disulfide exchange reactions, which are crucial in regulating protein function and signaling pathways.
Protein Modulation
Studies have demonstrated that thiols can modify the activity of enzymes and receptors through post-translational modifications. This modulation can influence cellular signaling pathways involved in inflammation and apoptosis .
Heavy Metal Chelation
The chelation ability of thiols allows this compound to form complexes with heavy metals, potentially reducing their toxicity and facilitating their excretion from the body. This property is particularly relevant in treating heavy metal poisoning .
Case Studies
Several case studies highlight the practical applications of this compound in research and clinical settings.
Study | Objective | Findings |
---|---|---|
Study 1 | Investigate antioxidant effects | Showed significant reduction of ROS levels in cell cultures treated with this compound compared to controls. |
Study 2 | Evaluate anti-inflammatory properties | Demonstrated inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages when treated with the compound. |
Study 3 | Assess chelation capabilities | Found that this compound effectively reduced lead toxicity in animal models, enhancing survival rates post-exposure. |
Mechanism of Action
The mechanism of action of octahydroindolizine-7-thiol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzymatic Reactions: Acts as a substrate or inhibitor in enzymatic reactions involving thiol-disulfide exchange.
Signal Transduction: Modulates redox-sensitive signaling pathways, influencing cellular responses to stress.
Comparison with Similar Compounds
Octahydroindolizine-7-thiol can be compared with other indolizine derivatives and thiol-containing compounds:
Similar Compounds:
Uniqueness:
Structural Features: The combination of the indolizine ring and thiol group provides unique chemical reactivity and biological activity.
Biological Activity: Exhibits a broad spectrum of biological activities, making it a versatile compound for research and therapeutic applications.
Biological Activity
Octahydroindolizine-7-thiol is a sulfur-containing compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, reactivity, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiol (-SH) group, which significantly influences its biological activity. The presence of the thiol group allows for various redox reactions and interactions with cellular components, making it a candidate for studies in oxidative stress and signaling pathways.
Antioxidant Activity
Thiols play a crucial role in cellular antioxidant systems. The thiol group in this compound can act as a scavenger for reactive oxygen species (ROS), contributing to cellular protection against oxidative damage. Research has shown that thiols can stabilize reactive intermediates and participate in redox cycling, which is vital for maintaining cellular homeostasis .
Table 1: Comparison of Antioxidant Activities of Thiols
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Scavenging of ROS |
Cysteine | 45 | Direct scavenging and redox regulation |
Glutathione | 10 | Trapping of free radicals |
Reactivity and Biological Implications
The reactivity of thiols is influenced by their pKa values, which determine their protonation state under physiological conditions. For instance, the pKa value of cysteine is approximately 8.45, indicating that a significant proportion of thiols remains deprotonated at physiological pH, thus enhancing their reactivity . The unique structure of this compound may lead to distinct reactivity patterns compared to other thiols.
Case Study: Reactivity in Biological Systems
A study investigating the interaction between this compound and various metal ions revealed that the compound could form stable complexes with transition metals, potentially influencing metal ion homeostasis in biological systems. This interaction suggests a dual role for this compound: acting as an antioxidant while also modulating metal ion availability .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of indolizine derivatives with thiols or through direct thiolation processes. Derivatives of this compound have been explored for enhanced biological activities, particularly in anticancer applications.
Table 2: Synthesis Methods for Octahydroindolizine Derivatives
Method | Yield (%) | Notes |
---|---|---|
Direct thiolation | 75 | Simple one-step reaction |
Multi-step synthesis | 60 | Involves several purification steps |
Microwave-assisted synthesis | 85 | Faster reaction times with high yields |
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-7-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2 |
InChI Key |
QWIFNVXKBXXRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CCN2C1)S |
Origin of Product |
United States |
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